molecular formula C11H21NO3 B043165 N-Boc-4-piperidinemethanol CAS No. 123855-51-6

N-Boc-4-piperidinemethanol

Cat. No. B043165
M. Wt: 215.29 g/mol
InChI Key: CTEDVGRUGMPBHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Boc-4-piperidinemethanol and its derivatives involves several key strategies, including nucleophilic substitution reactions, cyclization reactions, and the control of stereocenters. For instance, the synthesis of N-Boc-1,2,3,5-tetrahydro spiro [benzo[c]azepine-4,2-piperidine] was achieved using 1-Boc-piperidine-2-carboxylic acid methyl ester and 2-bromomethyl-benzonitrile, followed by nucleophilic substitution, cyano-reduction, and cyclization reactions, yielding a 48% product yield (Wang Qian-y, 2015).

Molecular Structure Analysis

Molecular structure and spectroscopic studies, such as FT-IR, FT-Raman, UV-Vis, and NMR, have been conducted to characterize N-Boc-4-piperidinemethanol derivatives. Density Functional Theory (DFT) has been utilized to determine the optimized geometrical parameters and vibrational assignments. For example, the molecular structure, spectroscopic properties, and chemical reactivity of 1-Benzyl-4-(N-Boc-amino)piperidine were extensively studied, providing insights into its electronic and structural features (S. Janani et al., 2020).

Chemical Reactions and Properties

N-Boc-4-piperidinemethanol participates in various chemical reactions, leading to the formation of complex structures. Its reactivity has been exploited in the lithiation-substitution processes, intramolecular cyclizations, and the formation of nitrogen-containing diketones. For instance, reactions with aromatic aldehydes led to nitrogen-containing 1,5-diketones, demonstrating its utility in synthetic organic chemistry (T. I. Akimova et al., 2015).

Physical Properties Analysis

The physical properties of N-Boc-4-piperidinemethanol derivatives, such as solubility, melting point, and stability, are crucial for their application in synthesis. These properties are often influenced by the molecular structure and substituents present on the piperidine ring. Computational studies have provided insights into the solvent effect on the electronic properties of N-Boc-piperidine-4-carboxylic acid, highlighting the importance of polar and non-polar interactions (M. Vimala et al., 2021).

Scientific Research Applications

  • Synthesis of Nitrogen-Containing Compounds : N-Boc-piperidin-4-one is utilized to synthesize nitrogen-containing 1,5-diketones, leading to hydroxypyran structures and domino-reactions with o-phenylenediamine (Akimova, Deryabin, & Trofimenko, 2015).

  • Preparation of Spiropiperidine Analogs : It serves as an intermediate in preparing spiropiperidine analogues of maraviroc, offering a new synthetic route to spirolactam piperidines (Mullen, Miel, & Mckervey, 2010).

  • Enantioenriched Piperidine Fragments : Its kinetic resolution leads to enantioenriched functionalizable piperidine fragments, useful in drug discovery (Choi, Meijer, Silvestri, & Coldham, 2022).

  • Potential Anticancer Activity : 1-Benzyl-4-(N-Boc-amino)piperidine exhibits promising anticancer activity against VEGFR-2 Kinase inhibitor receptors (Janani, Rajagopal, Muthu, Aayisha, & Raja, 2020).

  • Synthesis of Piperidine Alkaloids : Its resolution allows for the synthesis of piperidine alkaloids like sedamine and allosedamine (Angoli, Barilli, Lesma, Passarella, Riva, Silvani, & Danieli, 2003).

  • Biocatalytic Synthesis Applications : It's used in a biocatalytic process to produce (S)-N-Boc-3-hydroxypiperidine, an intermediate for ibrutinib synthesis, with industrial applications (Chen, Fan, Zhang, Wu, Wang, Lin, & Wei, 2017).

  • Electronic Property Studies : N-BOC-Piperidine-4-Carboxylic acid demonstrates significant changes in electronic properties in different solvents, impacting protein interactions (Vimala, Mary, Ramalakshmi, Muthu, & Irfan, 2021).

  • Enantioselective Synthesis : Catalytic dynamic resolution of N-Boc-2-lithiopiperidine enables highly enantioselective synthesis of 2-aryl and 2-vinyl piperidines, including tobacco alkaloid anabasine (Beng & Gawley, 2011).

  • Behavioral Effects in Animal Studies : 1-Boc-piperidine reduces binge-eating behavior and anxiety in rats, showing potential for psychiatric applications (Guzmán-Rodríguez, Chávez‐Reyes, Vázquez-León, Soriano-Ursúa, Rosalez, Allende, & Marichal-Cancino, 2021).

Safety And Hazards

N-Boc-4-piperidinemethanol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this chemical with appropriate protective equipment and in a well-ventilated area .

properties

IUPAC Name

tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-6-4-9(8-13)5-7-12/h9,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTEDVGRUGMPBHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377291
Record name N-Boc-4-piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-4-piperidinemethanol

CAS RN

123855-51-6
Record name N-Boc-4-piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1-Boc-isonipecotic acid (10.0 g, 214 mmol) was dissolved in THF (400 mL) and cooled to 0° C. A solution of BH3-THF (180 mL, 1 N in THF, 180 mmol) was added slowly. The mixture stirred for 1 h at 0° C. and was allowed to warm to room temperature for 12 h. The mixture was carefully quenched with water and diluted with ethyl acetate. The water layer was extracted with ethyl acetate. The organic layers were combined, washed with brine, dried (Na2SO4), filtered and concentrated to provide l-Boc-piperidine-4-methanol (7.98 g, 85%) as a white solid.
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10 g
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180 mL
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Synthesis routes and methods II

Procedure details

To a solution of piperidine-1,4-dicarboxylic acid mono-tert-butyl ester (19.3 g, 84.0 mmol) in THF (100 mL) was added diborane (185 mL, 1.0 M solution in THF) over a period of 10 min at 0° C. Hydrogen gas was rapidly evolved and after gas evolution had ceased the reaction was stirred at room temperature for 1 h. The reaction mixture was again cooled to 0° C., and 1 M aqueous HCl was added dropwise to the reaction mixture with further evolution of hydrogen. Addition of HCl was continued until the evolution of hydrogen had almost ceased. The mixture was then stirred for 10 min and made basic (pH 13-14) by the addition of 1 M NaOH solution. The aqueous solution was extracted with ethyl acetate, the organic phase washed with brine, dried and concentrated under reduced pressure to yield 4-Hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester (18.12 g, 100%).
Quantity
19.3 g
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reactant
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185 mL
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100 mL
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Synthesis routes and methods III

Procedure details

To a solution of Boc-isonipecotic acid (40 g, 0.17 mol) and N-methylmorpholine (19 mL, 0.17 mol) in tetrahydrofuran (900 mL) stirring at −10° C., ethyl chloroformate was slowly added (17 mL, 0.17 mol) via addition funnel. After 30 min, sodium borohydride was added (19.8 g, 0.5 mol) in one portion. The reaction mixture was stirred at −10° C. for 1 h; then it was slowly quenched with methanol. The solvent was removed in vacuo; the resulting residue was diluted with 10% aqueous acetic acid and partitioned between ethyl acetate and water. The aqueous layer was separated and extracted with additional ethyl acetate (2×500 mL). The combined organic extracts were dried with magnesium sulfate, filtered, and concentrated in vacuo to a solid residue which was chromatographed on silica gel. Elution with ethyl acetate-hexanes (1:9 to 1:1) provided the title compound (33.8 g, 90%) as a white solid.
Quantity
40 g
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19 mL
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900 mL
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Yield
90%

Synthesis routes and methods IV

Procedure details

1-Boc-4-Hydroxymethyl-piperidine was prepared from 1-Boc-piperidine-4-carboxylic acid ethyl ester by a procedure similar to that described in the preparation of 2-morpholin-4-yl-propanol.
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Synthesis routes and methods V

Procedure details

A solution of 25.03 g (109.2 mmole) N-Boc isonipecotic acid was dissolved in 200 mL THF and treated with 200 mL 1 M borane-tetrahydrofuran complex in THF, and the mixture was stirred overnight. The mixture was concentrated under vacuum, diluted with 750 mL ethyl acetate, and washed with 150 mL 1 N HCl (6×) and then saturated brine. The organic layer was dried over sodium sulfate and concentrated to give 24.3 g of crude product as a white solid. This was used as is in the next step.
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25.03 g
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Boc-4-piperidinemethanol
Reactant of Route 2
N-Boc-4-piperidinemethanol
Reactant of Route 3
N-Boc-4-piperidinemethanol
Reactant of Route 4
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Reactant of Route 5
Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
N-Boc-4-piperidinemethanol

Citations

For This Compound
28
Citations
A Stumpf, F St-Jean, D Lao, ZK Cheng, R Angelaud… - …, 2020 - thieme-connect.com
… The synthesis of the piperidine building block proceeded via a regioselective S N Ar reaction on 1-chloro-2,4-difluorobenzene by N-Boc-4-piperidinemethanol, followed by installation of …
Number of citations: 3 www.thieme-connect.com
JL Jacobsen, PE Berget, MC Varela, T Vu, NE Schore… - Tetrahedron, 2013 - Elsevier
… The amine group of 9 was protected using di-tert-butyl dicarbonate to produce N-Boc-4-piperidinemethanol 10 in 78% yield. The amine-protected alcohol 10 was then oxidized using …
Number of citations: 12 www.sciencedirect.com
S Nie, F Wu, J Wu, X Li, C Zhou, Y Yao… - European Journal of …, 2022 - Elsevier
… To a solution of the crude product, N-Boc-4-piperidinemethanol (3.1 g, 14.5 mmol) and triphenylphosphine (5.9 g, 22.5 mmol) in THF (40 mL) was added diisopropyl azodicarboxylate (…
Number of citations: 7 www.sciencedirect.com
J Wang, X Zhang, J Yan, W Li, Q Jiang, X Wang… - Bioorganic & Medicinal …, 2019 - Elsevier
… A Mitsunobu reaction between o-nitropheno and N-Boc-4-piperidinemethanol produced IM5, which was reduced to give the anilino derivative IM6, a substituted benzaldehyde reacts …
Number of citations: 23 www.sciencedirect.com
D Zampieri, MG Mamolo, E Laurini, C Zanette… - European journal of …, 2009 - Elsevier
… ketone) as solvent, with N-Boc-piperidin-4-yl-methyl methanesulfonate 3, which in turn has been obtained by treatment of the commercially available N-Boc-4-piperidinemethanol 4 with …
Number of citations: 33 www.sciencedirect.com
DR Renk, M Skraban, D Bier, A Schulze… - European journal of …, 2021 - Elsevier
… N-Boc-4-piperidinemethanol (5.35 g, 24.8 mmol, 1.00 eq.) was added and the suspension was stirred for 20 min at 0 C. After the addition of methyl bromoacetate (2.4 mL, 25.9 mmol, …
Number of citations: 8 www.sciencedirect.com
Y Seimbille, ME Phelps, J Czernin… - Journal of Labelled …, 2005 - Wiley Online Library
… Reaction of methyl vanillate with N-BOC-4-piperidinemethanol under Mitsunobu conditions using diethyl azodicarboxylate afforded methyl 3methoxy-4-(1-tert-butyloxycarbonylpiperidin-…
JL Jacobsen - 2011 - search.proquest.com
… N-BOC-4-piperidinemethanol 2.7 as a clear oil in 78% yield. During the course of this project, N-BOC-4-piperidinemethanol … commercially purchased N-BOC-4-piperidinemethanol was …
Number of citations: 2 search.proquest.com
JE Hudak, B Belardi, MJ Appel, A Solania… - Bioorganic & medicinal …, 2016 - Elsevier
… Known galactosyl trichloroacetimidate 42 (738 mg, 0.996 mmol) and N-Boc-4-piperidinemethanol (750 mg, 1.1 mmol) were dried by coevaporation with anhydrous toluene and left …
Number of citations: 5 www.sciencedirect.com
PT Lowe, S Dall'Angelo, T Mulder‐Krieger… - …, 2017 - Wiley Online Library
… Alkyne 18 was formed from commercially available N-Boc-4-piperidinemethanol (14; Scheme 4). Introduction of a tosyl group to 14 afforded 15, which, after flash chromatography, …

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